YqfB Amidohydrolase Resistance: N-Acetylcytidine Triacetate Is Not Hydrolyzed, Whereas N4-Acetylcytidine Is Fully Susceptible
When tested as a substrate for the E. coli amidohydrolase YqfB—the primary enzyme responsible for N4-acetylcytidine catabolism in bacteria—N4-acetyl-2′,3′,5′-tri-O-acetylcytidine (the triacetate form) showed no detectable hydrolysis by TLC. In contrast, N4-acetylcytidine (bearing free ribose hydroxyls) was readily hydrolyzed under identical conditions [1]. This directly demonstrates that full O-acetylation of the ribose moiety blocks YqfB-mediated N4-deacetylation.
| Evidence Dimension | Enzymatic hydrolysis susceptibility (YqfB amidohydrolase) |
|---|---|
| Target Compound Data | No hydrolysis (TLC) |
| Comparator Or Baseline | N4-acetylcytidine (3): Yes (UV, TLC) |
| Quantified Difference | Qualitative: resistant vs. susceptible |
| Conditions | Recombinant YqfB amidohydrolase from E. coli; detection by TLC, UV, and HPLC-MS |
Why This Matters
For researchers designing N4-acylcytidine prodrugs or studying pyrimidine salvage, the triacetate form provides metabolic stability against bacterial amidohydrolases that the unprotected N4-acetylcytidine cannot achieve, directly impacting compound lifetime in cellular or in vivo models.
- [1] Stanislauskienė R, Laurynėnas A, Rutkienė R, et al. YqfB protein from Escherichia coli: an atypical amidohydrolase active towards N4-acylcytosine derivatives. Scientific Reports. 2020;10:5203. doi:10.1038/s41598-020-57664-w. Table 1: Compound 5 (N4-acetyl-2′,3′,5′-tri-O-acetylcytidine) – No hydrolysis; Compound 3 (N4-acetylcytidine) – Yes hydrolysis. View Source
